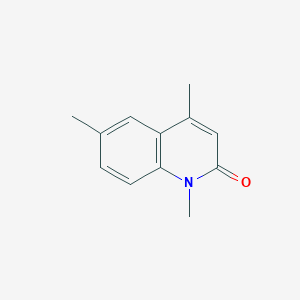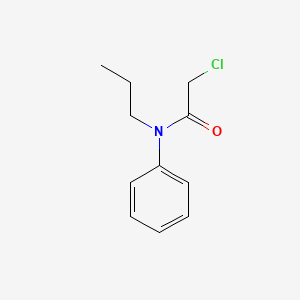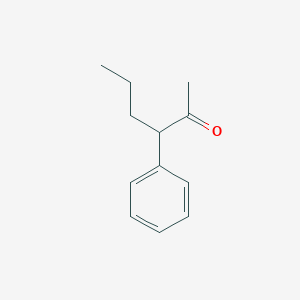
1-(Methylamino)-1-phenylacetone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)-1-phenylacetone hydrochloride is a chemical compound that belongs to the class of phenylacetones. It is a hydrochloride salt form of 1-(methylamino)-1-phenylacetone, which is known for its applications in various chemical and pharmaceutical processes. This compound is characterized by its crystalline structure and is often used as an intermediate in the synthesis of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylamino)-1-phenylacetone hydrochloride can be synthesized through several methods. One common method involves the reaction of phenylacetone with methylamine in the presence of a reducing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The synthesis is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)-1-phenylacetone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenylacetone derivatives.
Scientific Research Applications
1-(Methylamino)-1-phenylacetone hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(methylamino)-1-phenylacetone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other active substances, influencing biochemical reactions and processes. Its effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to various physiological and pharmacological outcomes.
Similar Compounds:
Methcathinone: A related compound with similar chemical structure and properties.
Ephedrine: Shares structural similarities and is used in similar applications.
Pseudoephedrine: Another related compound with comparable uses and effects.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Properties
| 7476-22-4 | |
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(methylamino)-1-phenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(12)10(11-2)9-6-4-3-5-7-9;/h3-7,10-11H,1-2H3;1H |
InChI Key |
VCQGVOKLIVKHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)


![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001995.png)
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)


![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)



